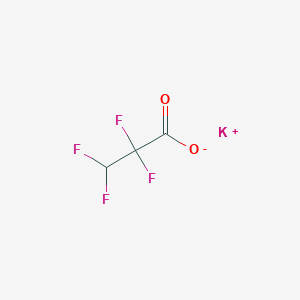

potassium;2,2,3,3-tetrafluoropropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound identified by the Chemical Abstracts Service (CAS) number potassium;2,2,3,3-tetrafluoropropanoate is a chemical entity with significant importance in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in both academic and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2,2,3,3-tetrafluoropropanoate involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of halogenated hydrocarbons and N-protective indole as starting materials. The reaction is catalyzed by manganese and magnesium metal, and it proceeds through a C-H alkylation reaction under mechanical grinding conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound on a large scale.

Analyse Des Réactions Chimiques

Acidification and Derivative Formation

The potassium salt undergoes protonation to yield 2,2,3,3-tetrafluoropropionic acid (TFPA) , a precursor for esters and fluoropolymers:

TFPA isolation involves distillation (66–67°C at 6.7 kPa) or solvent extraction (e.g., dichloromethane, diethyl ether) . The acid’s derivatives are critical in semiconductor and pharmaceutical industries due to their thermal stability and hydrophobicity .

Stability and Environmental Behavior

-

Thermal Stability : Decomposes above 200°C, releasing fluorine-containing gases .

-

Hydrolysis : Resistant to aqueous hydrolysis under neutral pH but degrades in strongly acidic/basic conditions .

-

Environmental Persistence : As a short-chain PFAS, it exhibits lower bioaccumulation potential compared to long-chain analogs like PFOA .

Industrial and Regulatory Considerations

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Potassium 2,2,3,3-tetrafluoropropanoate serves as a catalyst in organic synthesis. Its unique fluorinated structure enhances reactivity and selectivity in various chemical reactions. For instance, it has been utilized in the synthesis of 1-fluoroalkylisoquinolines through microwave-assisted reactions, demonstrating its effectiveness in facilitating complex organic transformations .

Table 1: Applications in Chemical Synthesis

| Application | Description |

|---|---|

| Catalyst for organic synthesis | Enhances reaction rates and yields in the synthesis of fluorinated compounds |

| Synthesis of drug candidates | Used in the development of structurally diverse pharmacological agents |

| Reaction medium | Acts as a solvent or reaction medium for various fluorination processes |

Biochemical Research

In biochemical research, potassium 2,2,3,3-tetrafluoropropanoate is employed to study enzyme interactions and metabolic pathways involving fluorinated substrates. Its incorporation into biochemical assays allows researchers to investigate the effects of fluorination on enzyme activity and substrate specificity.

Case Study: Enzyme Interaction Studies

A study highlighted the use of potassium 2,2,3,3-tetrafluoropropanoate in examining the interactions between certain enzymes and fluorinated substrates. The results indicated that the presence of fluorine significantly altered enzyme kinetics compared to non-fluorinated analogs .

Environmental Chemistry

The compound's stability and persistence make it relevant in environmental chemistry studies. Research has focused on its behavior in ecosystems and its potential phytotoxicity. For example, studies have assessed the accumulation of related perfluorinated compounds and their ecological impacts .

Table 2: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Phytotoxicity assessment | Evaluated the effects of fluorinated compounds on plant growth and soil health |

| Ecological risk assessments | Investigated the persistence and bioaccumulation potential of potassium tetrafluoropropanoate |

Industrial Applications

Potassium 2,2,3,3-tetrafluoropropanoate finds applications as a processing aid in polymer manufacturing. Its properties enhance the performance characteristics of fluoropolymers used in various industrial applications.

Case Study: Polymer Processing Aid

In polymer manufacturing processes, potassium 2,2,3,3-tetrafluoropropanoate has been shown to improve the flow properties and thermal stability of fluoropolymer formulations. This application highlights its significance in enhancing material performance while reducing production costs .

Regulatory Considerations

Due to its chemical properties and potential environmental impact, potassium 2,2,3,3-tetrafluoropropanoate is subject to regulatory scrutiny. The European Chemicals Agency (ECHA) monitors its usage to ensure compliance with safety standards .

Mécanisme D'action

The mechanism of action of potassium;2,2,3,3-tetrafluoropropanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Aspirin (CID 2244)

- Salicylsalicylic acid (CID 5161)

- Indomethacin (CID 3715)

- Sulindac (CID 1548887)

Uniqueness

potassium;2,2,3,3-tetrafluoropropanoate is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Propriétés

IUPAC Name |

potassium;2,2,3,3-tetrafluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O2.K/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMUVGLPXQXZFM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF4KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.